Boc-Orn(Fmoc)-OH

Description

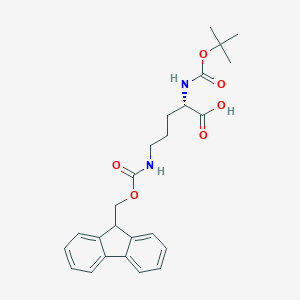

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-5-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N2O6/c1-25(2,3)33-24(31)27-21(22(28)29)13-8-14-26-23(30)32-15-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h4-7,9-12,20-21H,8,13-15H2,1-3H3,(H,26,30)(H,27,31)(H,28,29)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEBWACZYMHWWEK-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60583405 | |

| Record name | N~2~-(tert-Butoxycarbonyl)-N~5~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150828-96-9 | |

| Record name | N~2~-(tert-Butoxycarbonyl)-N~5~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies Pertaining to Boc Orn Fmoc Oh

Preparative Chemical Synthesis of Boc-Orn(Fmoc)-OH

The synthesis of this compound requires the selective protection of ornithine's α-amino and δ-amino groups. Ornithine, a non-proteinogenic amino acid, possesses two primary amine functionalities, necessitating careful synthetic planning to achieve the desired differential protection.

The synthesis of Nα-Boc-Nδ-Fmoc-ornithine typically involves a two-step process, capitalizing on the differential reactivity of ornithine's amino groups. The α-amino group is generally more reactive due to steric and electronic factors compared to the δ-amino group.

Boc Protection of the α-Amino Group: The process usually begins with ornithine. The more nucleophilic α-amino group is selectively protected using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. Common bases include sodium hydroxide (B78521) (NaOH), triethylamine (B128534) (TEA), or 4-dimethylaminopyridine (B28879) (DMAP). The reaction is typically carried out in aqueous or mixed aqueous-organic solvent systems, such as water/dioxane, tetrahydrofuran (B95107) (THF), or acetonitrile, at room temperature. This step yields Nα-Boc-ornithine. wikipedia.orgfishersci.co.ukjk-sci.comtotal-synthesis.com

Fmoc Protection of the δ-Amino Group: Subsequently, the remaining free δ-amino group of Nα-Boc-ornithine is protected with the 9-fluorenylmethyloxycarbonyl (Fmoc) group. This is commonly achieved by reacting Nα-Boc-ornithine with Fmoc-Cl (9-fluorenylmethyl chloroformate) or Fmoc-OSu (9-fluorenylmethyl N-succinimidyl carbonate) in the presence of a mild base, such as sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃), in solvents like dimethylformamide (DMF) or dichloromethane (B109758) (DCM). This reaction is usually performed at temperatures between 0°C and 25°C. wikipedia.org

Table 3: Synthesis Strategy for Nα-Boc-Nδ-Fmoc-Ornithine

| Step | Reaction | Reagents | Conditions | Intermediate/Product |

| 1 | Boc protection of α-amino group of ornithine | Ornithine, Di-tert-butyl dicarbonate (Boc₂O) | Base (e.g., NaOH, TEA, DMAP), Solvent (e.g., H₂O/dioxane, THF, ACN), RT | Nα-Boc-ornithine |

| 2 | Fmoc protection of δ-amino group | Nα-Boc-ornithine, Fmoc-Cl or Fmoc-OSu | Mild base (e.g., Na₂CO₃, NaHCO₃, TEA), Solvent (e.g., DMF, DCM), 0-25°C | Nα-Boc-Nδ-Fmoc-ornithine |

Note: While Nα-Fmoc-Nδ-Boc-L-ornithine is a commonly available derivative chemimpex.comchemimpex.com, the described pathway illustrates the synthesis of the Nα-Boc-Nδ-Fmoc isomer as requested. Optimization of reaction conditions, including reagent stoichiometry, temperature, and reaction time, is crucial to maximize yield and purity while minimizing side reactions such as over-protection or racemization.

Coupling Reagents and Reaction Conditions for Integration into Peptides

Once synthesized, this compound is activated for peptide bond formation. This activation typically involves converting the carboxylic acid group into a more reactive species, which can then be coupled to the free amino group of a growing peptide chain.

Common coupling reagents used in SPPS include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress racemization and improve coupling efficiency. Phosphonium-based (e.g., PyBOP) and aminium/uronium-based (e.g., HBTU, HATU) coupling reagents are also widely employed due to their high reactivity and efficiency, particularly for challenging couplings. These reactions are typically performed in polar aprotic solvents like DMF or DCM, often in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) to neutralize any acids formed and facilitate the reaction. chempep.comrsc.orgyoutube.com

Table 2: Common Coupling Reagents in Peptide Synthesis

| Coupling Reagent | Mechanism/Type | Common Additives | Typical Conditions |

| DCC | Carbodiimide | HOBt, HOAt | Solvents: DCM, DMF. Room temp. |

| DIC | Carbodiimide (more soluble urea (B33335) byproduct) | HOBt, HOAt | Solvents: DCM, DMF. Room temp. |

| HBTU/HATU | Aminium/Uronium salts (highly efficient) | DIPEA (base) | Solvents: DMF, DCM. Room temp. |

| PyBOP | Phosphonium salt | DIPEA (base) | Solvents: DMF, DCM. Room temp. |

Principles of Orthogonal Protection and Deprotection in Peptide Chemistry

The strategic advantage of using this compound lies in the principle of orthogonal protection. Orthogonal protecting groups are those that can be removed under distinct chemical conditions without affecting each other or other sensitive parts of the molecule. This allows for selective manipulation of different functional groups within the same molecule.

The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group commonly used for the α-amino terminus in older SPPS strategies and for side-chain protection. Its stability towards bases and nucleophiles makes it orthogonal to base-labile groups like Fmoc.

Reactivity: The Boc group forms a stable carbamate (B1207046) linkage with the amine.

Cleavage Mechanism: The Boc group is cleaved under acidic conditions. Treatment with strong acids, most notably trifluoroacetic acid (TFA) in solvents like dichloromethane (DCM), or hydrochloric acid (HCl) in organic solvents, protonates the carbonyl oxygen. This initiates the elimination of a tert-butyl cation, which subsequently decomposes into isobutylene (B52900) or reacts with nucleophiles, and a carbamic acid, which rapidly decarboxylates to yield the free amine and carbon dioxide. wikipedia.orgfishersci.co.uktotal-synthesis.compeptide.comresearchgate.net

Optimization: Scavengers like anisole (B1667542) or thioanisole (B89551) are often added to the acidic cleavage mixture to trap the reactive tert-butyl cations, preventing alkylation of sensitive amino acid residues (e.g., Trp, Met, Cys) and minimizing side product formation. wikipedia.orgpeptide.com

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group widely adopted in modern SPPS for the α-amino terminus and sometimes for side chains. It is stable to acidic conditions, making it orthogonal to acid-labile groups like Boc.

Reactivity: The Fmoc group forms a carbamate linkage.

Cleavage Mechanism: Fmoc deprotection is typically achieved through a base-catalyzed β-elimination reaction. Mild bases, such as secondary amines like piperidine (B6355638) or piperazine, abstract a proton from the C-9 position of the fluorene (B118485) ring. This generates a stabilized fluorenyl anion, which then undergoes β-elimination, releasing dibenzofulvene (DBF) and carbon dioxide. The liberated amine is thus exposed. The DBF byproduct is highly reactive and is usually trapped by the amine base itself, forming a stable adduct that can be monitored spectrophotometrically. wikipedia.orgtotal-synthesis.comgenscript.commdpi.comacs.org

Conditions: Common deprotection cocktails involve 20-50% piperidine in DMF. Other bases like morpholine (B109124) or DBU can also be used. genscript.commdpi.comacs.org

The orthogonality of the Boc and Fmoc groups is fundamental for divergent synthesis, where different parts of a molecule are modified sequentially. In the context of this compound:

Fmoc Removal: The Nδ-Fmoc group can be selectively removed using mild basic conditions (e.g., piperidine) without affecting the Nα-Boc group. This exposes the δ-amino group for further peptide coupling or modification.

Boc Removal: Subsequently, the Nα-Boc group can be removed using acidic conditions (e.g., TFA) without disturbing any peptide bonds or other acid-labile side-chain protecting groups that might have been used.

This selective deprotection allows for the controlled elongation of peptide chains or the introduction of specific modifications at either the α-amino or δ-amino position of ornithine, enabling the synthesis of complex branched peptides, cyclic peptides, or peptides with post-translational modifications. organic-chemistry.orgresearchgate.netescholarship.orgsigmaaldrich.com

Table 1: Comparison of Boc and Fmoc Protecting Groups

| Feature | Boc Group (Nα) | Fmoc Group (Nδ) |

| Type | Carbamate | Carbamate |

| Labile to | Acid (acid-labile) | Base (base-labile) |

| Cleavage Reagents | Strong acids (TFA, HCl) | Mild bases (Piperidine, Piperazine, DBU) |

| Cleavage Mechanism | Formation of tert-butyl cation, CO₂, amine | β-elimination, dibenzofulvene, CO₂, amine |

| Orthogonality | Orthogonal to Fmoc | Orthogonal to Boc |

| Stability | Stable to bases, hydrogenation | Stable to acids, hydrolysis, hydrogenation (generally) |

| Common Use | Nα-protection (older strategy), side-chain | Nα-protection (modern strategy), side-chain |

Compound List

Solid-Phase Peptide Synthesis (SPPS) Protocols Utilizing this compound

Solid-Phase Peptide Synthesis (SPPS) is a technique where a peptide is assembled sequentially while one end is anchored to an insoluble polymer support, or resin. conceptlifesciences.com This method simplifies the purification process, as excess reagents and byproducts can be washed away after each step. conceptlifesciences.com this compound is particularly valuable in Boc-based SPPS, where the peptide chain is elongated using Nα-Boc protected amino acids.

Resin Selection and Initial Amino Acid Loading for Ornithine Residues

The choice of resin is critical in SPPS as it determines the C-terminal functionality of the final peptide (acid or amide) and the conditions required for cleavage. peptide.com For syntheses employing the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy, resins must be stable to the repetitive acid treatments used to deprotect the Nα-Boc group. peptide.com

Common Resins for Boc-SPPS:

| Resin Type | C-Terminal Product | Cleavage Condition | Key Features |

| Merrifield Resin | Acid | Strong acid (e.g., HF) | The original resin for Boc-SPPS, consisting of chloromethylated polystyrene. amerigoscientific.comchempep.com |

| PAM Resin | Acid | Strong acid (e.g., HF) | Offers greater stability to the repetitive TFA treatments used for Boc deprotection compared to Merrifield resin. chempep.compeptide.com |

| MBHA Resin | Amide | Strong acid (e.g., HF) | The standard support for preparing peptide amides using the Boc strategy. peptide.comchempep.com |

| BHA Resin | Amide | Strong acid (e.g., HF) | An alternative to MBHA for peptide amide synthesis. chempep.com |

The initial loading of the first amino acid onto the resin is a crucial step. For Merrifield resins, the Boc-amino acid is often attached as its cesium salt, which reacts with the chloromethyl groups on the resin. sigmaaldrich.com For other resins like PAM, coupling agents are used. chempep.com When this compound is the first residue, it can be loaded onto a suitable resin, such as a 2-chlorotrityl chloride resin, which is often used for preparing macrocyclic peptides. uci.edu

Automated and Manual Sequential Peptide Elongation with this compound

Both automated synthesizers and manual techniques are employed for peptide elongation. nih.govchapman.edu Automated systems offer speed, higher throughput, and reduced hands-on time, making them ideal for synthesizing numerous peptides or long sequences. conceptlifesciences.comchapman.edu Manual synthesis, often performed in simple vessels like a sintered glass funnel, provides flexibility and can be more economical for smaller scales or when optimizing specific coupling steps. nih.govchapman.edu

The synthesis cycle in Boc-SPPS involves two primary steps:

Deprotection: The Nα-Boc group of the resin-bound amino acid is removed using an acid, typically trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). peptide.com

Coupling: The next Nα-Boc-protected amino acid in the sequence (which could be this compound) is activated by a coupling reagent and added to the resin to form a new peptide bond. nih.gov This is followed by a neutralization step, often with a base like diisopropylethylamine (DIEA), to free the amine for the next coupling reaction. peptide.com

This cycle is repeated until the desired linear peptide sequence is fully assembled. conceptlifesciences.com

On-Resin Chemical Modification Strategies Via Nδ-Fmoc Deprotection

The key advantage of using this compound is the ability to perform selective modifications on the ornithine side-chain while the peptide remains attached to the resin. peptide.com Once the full-length peptide is synthesized, the Nδ-Fmoc group of the ornithine residue can be selectively removed using a base, such as 20% piperidine in dimethylformamide (DMF), without affecting the acid-labile Nα-Boc group or other acid-labile side-chain protecting groups. peptide.com

This unmasks a free primary amine on the ornithine side chain, which becomes a reactive handle for a wide range of chemical modifications:

Branching: Coupling another amino acid or a peptide fragment to the side chain to create branched peptides. sigmaaldrich.com

Lipidation: Attaching fatty acids to increase the peptide's hydrophobicity and membrane affinity.

Labeling: Introducing fluorescent dyes or biotin (B1667282) for detection and purification purposes. peptide.com

Guanidinylation: Converting the ornithine side chain into an arginine residue, a modification that can be useful in studying protein-protein interactions. acs.org

Solution-Phase Peptide Synthesis Incorporating this compound

While SPPS is dominant, solution-phase peptide synthesis (LPPS) remains a valuable strategy, particularly for large-scale production or for peptides that are difficult to synthesize on a solid support. bachem.com

Convergent Synthesis Approaches for Complex Peptide Architectures

Convergent synthesis is an advanced strategy where a large peptide is assembled by coupling several smaller, pre-synthesized peptide fragments. google.comoup.com This approach can be more efficient than linear, one-by-one amino acid addition for producing large proteins. oup.com

This compound is instrumental in designing fragments for convergent synthesis. A fragment can be synthesized with this compound at a specific position. The orthogonal protecting groups allow for controlled ligation. For example, a protected peptide fragment can be created with a free N-terminus (after Boc removal) and a protected ornithine side chain (Fmoc intact), ready to be coupled to another fragment's C-terminus. google.com This method provides precise control over the assembly of large, multi-domain peptide structures. oup.com

Rational Design and Synthesis of Cyclic and Macrocyclic Peptides

Cyclization is a common strategy to enhance a peptide's conformational stability, receptor binding affinity, and resistance to enzymatic degradation. peptide.comjpt.com this compound is a key reagent for creating cyclic peptides through side-chain involvement. peptide.comulaval.ca

The most common strategy is head-to-side-chain cyclization. peptide.comsb-peptide.com The synthesis proceeds as follows:

A linear peptide containing this compound is assembled on a solid support.

The Nδ-Fmoc group on the ornithine side chain is selectively removed with a base (e.g., piperidine). ulaval.ca

The Nα-Boc group at the N-terminus of the peptide is removed with acid (e.g., TFA).

A coupling agent is added to promote the formation of an amide bond between the newly freed N-terminal amine and the ornithine side-chain amine, resulting in a cyclic peptide. ulaval.ca

This on-resin cyclization is an efficient method that can produce high yields of the desired cyclic product with minimal oligomerization. ulaval.ca This approach has been successfully used to synthesize natural and synthetic cyclic peptides with important biological activities. ulaval.canih.gov

Cyclization Strategies Involving Ornithine Side-Chain Linkage

The synthesis of cyclic peptides often employs on-resin cyclization techniques, which can be more efficient than solution-phase methods. thieme-connect.de this compound is particularly well-suited for strategies involving side-chain to side-chain or side-chain to backbone cyclization. nih.gov A common approach involves anchoring the peptide to the solid support via the C-terminus and assembling the linear sequence using standard Fmoc-based solid-phase peptide synthesis (SPPS). uci.edu

Once the linear peptide is assembled, the N-terminal Fmoc group is removed, and the exposed amine can be coupled with the side-chain of an ornithine residue elsewhere in the sequence. To achieve this, the Fmoc group on the ornithine side-chain is selectively removed using a mild base, typically piperidine, which leaves the Boc-protected N-terminus and other acid-labile side-chain protecting groups intact. The newly exposed δ-amino group of ornithine can then react with an activated carboxylic acid, either from another amino acid side-chain (e.g., Asp or Glu) or the C-terminus of the peptide, to form a lactam bridge. researchgate.net

This side-chain anchoring strategy has been successfully employed in the synthesis of various biologically active cyclic peptides. universiteitleiden.nl For instance, in the synthesis of gramicidin (B1672133) S analogues, this compound can be incorporated into the peptide sequence. universiteitleiden.nlnih.gov After the linear peptide is synthesized, the Fmoc group on the ornithine side-chain is removed, and the resulting free amine is cyclized with the C-terminal carboxyl group, which has been activated. This on-resin cyclization, forming a lactam bridge, is a key step in creating the macrocyclic structure of these potent antimicrobial peptides.

The choice of protecting groups is critical for the success of these cyclization strategies. The orthogonal nature of the Boc and Fmoc groups in this compound is what enables this selective deprotection and intramolecular cyclization. peptide.com

Table 1: Protecting Group Schemes in Ornithine-Mediated Cyclization

| Building Block | α-Amino Protection | Side-Chain Protection | Cyclization Strategy | Deprotection Conditions |

| This compound | Boc (acid-labile) | Fmoc (base-labile) | Side-chain to C-terminus or side-chain to side-chain | Fmoc: Piperidine; Boc/resin cleavage: TFA |

| Fmoc-Orn(Boc)-OH | Fmoc (base-labile) | Boc (acid-labile) | N-terminus to side-chain | Boc: TFA; Fmoc: Piperidine |

| Boc-Orn(Alloc)-OH | Boc (acid-labile) | Alloc (Pd-catalyzed cleavage) | Orthogonal side-chain cyclization | Alloc: Pd(PPh₃)₄/PhSiH₃; Boc/resin cleavage: TFA |

| Fmoc-Orn(ivDde)-OH | Fmoc (base-labile) | ivDde (hydrazine-labile) | Orthogonal side-chain cyclization | ivDde: Hydrazine; Fmoc: Piperidine |

Conformationally Constrained Peptide Scaffolds via Cyclization

Peptide cyclization is a powerful tool for creating conformationally constrained scaffolds, which can lead to enhanced biological activity, selectivity, and metabolic stability. By locking the peptide into a more rigid structure, it is possible to mimic the bioactive conformation of a native peptide or protein, often leading to improved binding affinity for its target. biorxiv.org

The incorporation of this compound facilitates the introduction of lactam bridges that can induce and stabilize specific secondary structures, such as β-turns and β-hairpins. researchgate.netnih.gov A δ-linked ornithine can act as a β-turn mimetic, forcing the peptide chain to fold back on itself and promoting the formation of antiparallel β-sheets. nih.govacs.org This has been demonstrated in the design of macrocyclic β-hairpin peptides where a δ-linked ornithine turn connects two peptide strands. nih.gov

The conformational properties of these cyclized peptides can be analyzed using techniques such as circular dichroism (CD) and nuclear magnetic resonance (NMR) spectroscopy. researchgate.net For example, CD spectra can reveal the presence of ordered secondary structures like β-sheets, while NMR can provide detailed information about the three-dimensional structure of the peptide in solution. nih.gov

Table 2: Examples of Conformationally Constrained Peptides Synthesized with Ornithine Derivatives

| Peptide Type | Key Structural Feature | Role of Ornithine | Resulting Conformation |

| Gramicidin S Analogue | Macrocyclic decapeptide | Forms part of the β-turn structure | β-sheet |

| Aβ-derived β-hairpin | Macrocyclic hairpin | δ-linked ornithine induces β-turn | β-hairpin |

| Bicyclic Peptides | Two interlocking macrocycles | Provides a branching point for the second cyclization | Highly constrained, globular-like |

Synthesis of Branched and Multi-epitopic Peptide Constructs

This compound is a valuable tool for the synthesis of branched peptides, including Multiple Antigenic Peptides (MAPs). biotage.comthermofisher.com MAPs consist of a central core, typically composed of lysine (B10760008) or ornithine residues, from which multiple copies of an antigenic peptide are extended. qyaobio.com This dendritic structure can elicit a stronger immune response compared to the monomeric peptide.

In the synthesis of MAPs, a core matrix of ornithine residues can be built up on a solid support. qyaobio.com By using an ornithine derivative with two different, orthogonally protected amino groups, it is possible to selectively deprotect one group and synthesize the first peptide epitope, and then deprotect the second group to attach a different epitope, leading to the creation of chimeric or multi-epitopic MAPs. qyaobio.com

The stepwise synthesis of MAPs on a solid support is a common approach. qyaobio.com For example, a resin can be functionalized with a core molecule, and then successive layers of branching units, such as Fmoc-Orn(Boc)-OH, can be added. After each branching level, the peptide antigens are synthesized on the newly available amino groups.

Engineering of Peptidomimetics and Non-Natural Amino Acid Incorporation

Peptidomimetics are compounds that mimic the structure and function of peptides but have been modified to improve properties such as stability and bioavailability. This compound plays a role in the synthesis of certain peptidomimetics, particularly those designed to adopt specific secondary structures.

Ornithine-based peptidomimetics are often designed to mimic β-turns or β-strands. nih.gov The length of the ornithine side-chain is well-suited for forming a hydrogen bond with the peptide backbone, which can help to stabilize a turn conformation. nih.gov

When designing ornithine-based peptidomimetics, several factors need to be considered:

Stereochemistry: The stereochemistry of the ornithine residue can have a significant impact on the resulting conformation of the peptide.

Linkage Position: The point of attachment of the side-chain to the rest of the peptide (i.e., head-to-side-chain, side-chain-to-side-chain) will dictate the size and shape of the macrocycle.

The ability of δ-linked ornithine to induce β-hairpin formation is a key aspect of its use in peptidomimetic and foldamer design. nih.gov Foldamers are oligomers that adopt well-defined, folded conformations in solution. researchgate.net By incorporating ornithine-based turns, it is possible to create synthetic peptides that fold into predictable β-sheet structures. uni-regensburg.de

For example, researchers have designed and synthesized macrocyclic β-sheet peptides where two δ-linked ornithine units act as β-turn mimics, forcing the intervening peptide strands into an antiparallel β-sheet arrangement. nih.gov These artificial β-sheets can be used as scaffolds for presenting functional side chains in a defined spatial orientation, which is useful for studying protein-protein interactions and for the development of new therapeutic agents. acs.orgnih.gov

Furthermore, the combination of ornithine-based turns with other non-natural amino acids and peptidomimetic building blocks has led to the development of more complex foldamers with novel architectures and functions. uni-muenchen.deuni-muenchen.de

Advanced Research Applications and Biological Studies of Boc Orn Fmoc Oh Derivatives

Protein Engineering and Functional Modulation

Design of Proteins with Enhanced Stability and Bioactivity

The incorporation of unnatural amino acids, such as ornithine derivatives, into peptide sequences can significantly influence their structural integrity and biological activity. Boc-Orn(Fmoc)-OH serves as a valuable tool for introducing ornithine residues, which can impart increased stability against proteolytic degradation due to their non-proteinogenic nature smolecule.comfrontiersin.org. Research has shown that conjugating ornithine to peptides, for instance, to GFP-labeled peptides, can enhance their cell permeability, thereby improving their delivery and efficacy in biological systems caymanchem.com. Furthermore, modifications involving ornithine can lead to altered protein conformations and interactions, potentially boosting bioactivity for therapeutic applications smolecule.com.

Utility as Lysine (B10760008) Surrogates in Ubiquitin Chain Synthesis

The ubiquitin-proteasome system is central to cellular protein turnover and regulation, with lysine residues playing a pivotal role in the formation of ubiquitin chains silae.ituci.edu. While direct substitution of lysine with ornithine in ubiquitin chain synthesis is not extensively documented for this compound specifically, the broader concept of using modified amino acids in peptide synthesis for creating tools to study ubiquitination is established. The Fmoc/Dde strategy, which can be applied to ornithine derivatives, has been cited in the context of synthesizing ubiquitinated peptides sigmaaldrich.com. Ornithine's structural similarity to lysine, coupled with its unique chemical properties, makes it a potential candidate for developing probes or modified ubiquitin analogs to investigate ubiquitination pathways.

Development of Novel Biomaterials and Research Tools

This compound is instrumental in creating advanced research tools and novel biomaterials. Its use in conjugating ornithine to peptides, thereby enhancing cell permeability, exemplifies its role in developing delivery systems or probes for cellular studies caymanchem.com. Ornithine derivatives are also recognized for their potential in creating probes and sensors in biochemical research biosynsis.com. The ability to precisely incorporate ornithine into peptide scaffolds using this compound facilitates the design of peptides with specific functionalities for biomaterial applications, such as hydrogels or self-assembling structures.

Investigation into Amyloid-β Aggregation Inhibitors

This compound has been a key building block in the design and synthesis of peptide-based inhibitors targeting the aggregation of amyloid-β (Aβ) peptides, a hallmark of Alzheimer's disease uci.eduescholarship.orgfrontiersin.orgacs.orgnih.govmazums.ac.irpharmakure.comacs.org. Research has utilized this compound to create macrocyclic β-sheet mimics that incorporate ornithine residues as turn units. These structures are designed to bind to specific aggregation-prone segments of Aβ peptides, thereby preventing the formation of toxic oligomers and fibrils frontiersin.orgnih.gov. Studies have demonstrated that these macrocyclic peptide inhibitors, synthesized using this compound, can significantly inhibit Aβ42 aggregation and reduce its associated cytotoxicity frontiersin.orgnih.gov.

Table 1: Peptide Inhibitors of Amyloid-β Aggregation Utilizing this compound

| Inhibitor Type | Key Peptide Segments Targeted | Role of this compound | Observed Effect | Reference |

| Macrocyclic Mimics | Aβ16-21 (KLVFFA), Aβ37-42 (GGVVIA) | Incorporated as δ-linked ornithine turn units | Inhibits Aβ42 aggregation and cytotoxicity | escholarship.orgfrontiersin.orgnih.gov |

| N-Methylated Peptides | Aβ aggregation-prone regions | Used in synthesis of peptides designed to mimic β-hairpins | Enables crystallographic observation of oligomeric assemblies | acs.org |

Mimicry of Siderophores for Metal Ion Chelation Studies

Siderophores are natural iron-chelating compounds produced by microorganisms to scavenge iron from their environment. This compound, or closely related ornithine derivatives with Fmoc and other protecting groups, serve as crucial building blocks for synthesizing artificial siderophores nih.govfrontiersin.orgresearchgate.netnih.govresearchgate.netkcl.ac.ukresearchgate.net. These synthetic mimics, often incorporating hydroxamate groups derived from modified ornithine, are designed to replicate the metal-binding capabilities of natural siderophores. Research using these mimics has demonstrated their ability to coordinate with metal ions like iron(III), with studies employing techniques such as circular dichroism spectroscopy and molecular dynamics simulations to elucidate binding affinities and structural properties nih.govfrontiersin.org. These studies are vital for developing new strategies for metal ion sequestration, targeted drug delivery, and understanding bacterial iron uptake mechanisms.

Table 2: Ornithine Derivatives in Siderophore Mimicry Studies

| Siderophore Mimic Type | Ornithine Derivative Used (Related) | Metal Ion Studied | Key Findings | Reference |

| Linear Hydroxamate | Nα-Fmoc-Nδ-acetyl-Nδ-benzyloxycarbonyl-L-ornithine | Fe(III) | Coordinates Fe(III); flexible structure; internal flexibility confirmed by MD simulations; adopts Λ configuration similar to ferrichrome | nih.govfrontiersin.org |

| Cyclic Hydroxamate | Nα-Fmoc-Nδ-acetyl-Nδ-benzyloxycarbonyl-L-ornithine | Fe(III) | Does not coordinate Fe(III); cyclic structure may preclude optimal binding | nih.govfrontiersin.org |

| Hydroxamate-type | L-ornithine (precursor) | Various | Serves as a biosynthetic precursor for natural hydroxamate siderophores; used in developing novel chelating biomolecules | researchgate.netnih.gov |

Synthesis of Antimicrobial Peptide Conjugates

This compound is employed in the synthesis of antimicrobial peptides (AMPs), often to enhance their stability, activity, or delivery nih.govresearchgate.netmdpi.comscielo.brscielo.brntu.edu.sg. Ornithine residues, when incorporated into AMP sequences, can increase resistance to proteolytic degradation, a common limitation for therapeutic peptides silae.itresearchgate.net. Furthermore, the positive charge of ornithine contributes to the amphipathic nature of AMPs, which is crucial for their interaction with bacterial membranes silae.itnih.govresearchgate.netscielo.br. Studies have synthesized lipopeptides and branched peptides incorporating ornithine residues, using this compound or related derivatives, and evaluated their antimicrobial activity against various bacterial strains mdpi.comscielo.brscielo.brntu.edu.sg. These modifications have shown promise in developing potent and stable antimicrobial agents.

Table 3: Applications of Ornithine Incorporation in Antimicrobial Peptides

| AMP Modification Strategy | Role of Ornithine (often via this compound) | Benefits Observed | Example Peptide Class/Study | Reference |

| Unnatural Amino Acid | Incorporation into peptide sequence | Enhanced stability against proteases; provides positive charge; contributes to amphipathicity | Ultrashort tetrapeptides; Lipopeptides; Branched peptides; Aurein (B1252700) 1.2 analogs | nih.govresearchgate.netmdpi.comscielo.brscielo.brntu.edu.sg |

| Conjugation | Linked to fatty acids or other moieties | Improved hydrophobicity, stability, and antimicrobial activity | Lipopeptides (e.g., C14-Orn-Orn-Orn-NH2); Conjugation with cinnamic acid derivatives | nih.govscielo.brscielo.br |

Compound List:

this compound (Nα-Fmoc-Nδ-Boc-L-ornithine)

Ornithine (Orn)

Lysine (Lys)

Arginine (Arg)

Fmoc-Lys(Boc)-OH

Fmoc-Dab(Boc)-OH

Fmoc-Dap(Boc)-OH

Fmoc-L-Ser(tBu)-OH

Fmoc-L-Glu(OtBu)-OH

Fmoc-L-Asp(OtBu)-OH

GFP-labeled peptides

Amyloid-β (Aβ) peptides

Aβ42

Aβ40

KLVFFA

GGVVIA

Ferrichrome

Coprogen

Nα-Fmoc-Nδ-acetyl-Nδ-benzyloxycarbonyl-L-ornithine

Landornamide A

Lacticin 481

Daptomycin

Tyrocidine

Pyoverdine

Amphibactin-T

Moanachelin ala-B

Tachyplesin-1

LK7

iAβ5

WOW peptide

AgNPs (Silver Nanoparticles)

Hao (tripeptide mimic)

OlvA

Kintamdin

Phyllobacterium strain siderophore

Nordihydroguaiaretic acid (NDGA)

Cinnamic acid derivatives

Fatty acids

Hexapeptides (VQIINK, VQIVYK)

Peptidomimetics

Non-proteinogenic amino acids

D-amino acids

4-aminopiperidine-4-carboxylic acid (Api)

Mel-d1

HX-12C

O-CMCS/SAP hydrogel

Analytical Methodologies in Research Pertaining to Boc Orn Fmoc Oh Containing Peptides

Chromatographic Techniques for Purification and Purity Assessment

Chromatography is the cornerstone of peptide purification and analysis, enabling the separation of the target peptide from a complex mixture of impurities generated during synthesis. bachem.com These impurities can include deletion sequences, truncated peptides, and by-products from the cleavage of protecting groups. bachem.com

High-Performance Liquid Chromatography (HPLC) is an indispensable tool in peptide chemistry. nih.gov It is utilized extensively to monitor the progress of solid-phase peptide synthesis (SPPS) reactions and, most critically, for the purification and final purity assessment of the cleaved peptide. uci.eduajpamc.com In the context of Boc-Orn(Fmoc)-OH-containing peptides, HPLC allows researchers to resolve the desired full-length product from closely related impurities. The technique's high resolution and sensitivity are crucial for achieving the high purity levels required for subsequent biological or structural studies. Various modes of HPLC, including ion-exchange and size-exclusion, can be employed, but reversed-phase HPLC is the most common and effective method for peptide analysis. nih.gov

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most powerful technique for the purification and analysis of synthetic peptides. bachem.com Separation in RP-HPLC is based on the differential partitioning of analytes between a nonpolar stationary phase (typically silica (B1680970) modified with C8 or C18 alkyl chains) and a polar mobile phase. bachem.comnih.gov Peptides are eluted from the column in order of increasing hydrophobicity. nih.gov

The process generally involves a gradient elution, where the concentration of an organic solvent (commonly acetonitrile) in the aqueous mobile phase is gradually increased. bachem.com Trifluoroacetic acid (TFA) is typically added at a low concentration (around 0.1%) to both the aqueous and organic components of the mobile phase. TFA acts as an ion-pairing agent, neutralizing the charge on basic residues like the free amine of ornithine (after deprotection), which sharpens the peaks and improves chromatographic resolution. bachem.com The peptide and its impurities are detected by monitoring UV absorbance, usually at 210-220 nm, which corresponds to the peptide bond. bachem.com Fractions are collected and analyzed to pool those containing the pure product for subsequent lyophilization. bachem.com

| Parameter | Typical Condition | Purpose/Rationale | Reference |

|---|---|---|---|

| Stationary Phase (Column) | C18-modified silica (e.g., Agilent Eclipse XDB-C18) | Provides a nonpolar surface for hydrophobic interaction-based separation of peptides. | bachem.comimpactfactor.orgresearchgate.net |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Aqueous phase; TFA acts as an ion-pairing agent to improve peak shape. | bachem.com |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Organic modifier; increasing its concentration elutes more hydrophobic peptides. | bachem.comimpactfactor.org |

| Elution Mode | Gradient | Allows for the separation of peptides with a wide range of hydrophobicities in a reasonable time. | impactfactor.orgresearchgate.net |

| Flow Rate | 1 mL/min (analytical); 4 mL/min (semi-preparative) | Optimized for resolution and efficiency based on column size. | impactfactor.orgrsc.org |

| Detection | UV Absorbance at 210-220 nm | Detects the peptide backbone, providing a general method for peptide quantification and detection. | bachem.com |

Spectroscopic Characterization for Structural Elucidation

Following purification, spectroscopic methods are employed to confirm the identity and structural characteristics of the peptide. These techniques provide detailed information about the molecule's covalent structure and, in some cases, its three-dimensional conformation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural analysis of peptides. nih.gov Both one-dimensional (¹H) and two-dimensional (e.g., COSY, TOCSY, NOESY) NMR experiments can provide a wealth of information.

¹H-NMR: This is used to verify the presence of the constituent amino acids and the protecting groups. The aromatic protons of the Fmoc group and the nine equivalent protons of the tert-butyl group of Boc give characteristic signals in the ¹H-NMR spectrum. scienceopen.com For example, the signals for the Fmoc group's aromatic protons typically appear between 7.3 and 7.8 ppm, while the Boc group's singlet is found around 1.4 ppm. scienceopen.com

¹³C-NMR: This technique provides information on the carbon skeleton of the peptide. The carbonyl carbons and the distinct carbons of the Boc and Fmoc groups have characteristic chemical shifts. mdpi.com

NMR is particularly valuable for confirming that the orthogonal protection strategy was successful and that the correct linkages were formed, especially in complex branched or cyclic structures made possible by this compound.

Mass Spectrometry for Molecular Mass and Sequence Confirmation

Mass spectrometry (MS) is a critical analytical tool used to confirm the molecular weight of the purified peptide, providing a primary confirmation that the correct molecule has been synthesized. uci.edu Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the most common ionization techniques for peptides. The measured molecular mass is compared to the calculated theoretical mass of the expected peptide sequence. An exact match provides strong evidence for the peptide's identity.

Furthermore, tandem mass spectrometry (MS/MS) can be used for sequence verification. In an MS/MS experiment, the peptide ion is isolated and fragmented. The resulting fragment ions (typically b- and y-ions) are analyzed to deduce the amino acid sequence. This method is exceptionally powerful for confirming the linear sequence of amino acids and identifying the location of any modifications.

Derivatization Methods for Amino Acid Analysis in Peptide Hydrolysates

Amino acid analysis (AAA) is a technique used to determine the amino acid composition of a peptide. univ-rennes1.fr It serves as a secondary method of peptide quantification and can help confirm its identity. The process involves two main steps: hydrolysis of the peptide into its constituent amino acids, followed by chromatographic separation and detection of these amino acids. univ-rennes1.frusp.org

Since most amino acids lack a strong chromophore, they must be chemically modified, or derivatized, to be detected by UV or fluorescence detectors. waters.com This derivatization can be performed either before (pre-column) or after (post-column) chromatographic separation. usp.org

Peptide Hydrolysis: The peptide is typically hydrolyzed by heating it in 6 N hydrochloric acid. univ-rennes1.fr This process breaks the peptide bonds, releasing the individual amino acids.

Derivatization: The free amino acids in the hydrolysate are then reacted with a derivatizing agent. Common pre-column derivatization reagents include:

Phenylisothiocyanate (PITC): Reacts with amino groups to form phenylthiocarbamyl (PTC) amino acids, which can be detected by UV absorbance around 254 nm. univ-rennes1.frusp.org

o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole products. univ-rennes1.frgoums.ac.ir It is a sensitive method but does not detect secondary amines like proline. univ-rennes1.fr

6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC): This reagent reacts with both primary and secondary amines to form stable, fluorescent derivatives. waters.com

After derivatization, the modified amino acids are separated, typically by RP-HPLC, and quantified by comparing their peak areas to those of a standard mixture of amino acids. goums.ac.ir The resulting amino acid ratios are then compared to the theoretical composition based on the peptide's sequence.

| Derivatization Agent | Abbreviation | Target Amines | Detection Method | Reference |

|---|---|---|---|---|

| Phenylisothiocyanate | PITC | Primary & Secondary | UV (254 nm) | univ-rennes1.frusp.org |

| o-Phthalaldehyde | OPA | Primary only | Fluorescence | univ-rennes1.frgoums.ac.ir |

| 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate | AQC | Primary & Secondary | Fluorescence | waters.com |

| Ninhydrin | - | Primary & Secondary | Visible (570 nm & 440 nm for proline); often used post-column | usp.org |

Future Research Directions and Translational Perspectives

Innovations in Peptide Synthesis Methodologies Using Orthogonally Protected Ornithine Derivatives

The foundation of peptide research lies in the efficiency and precision of peptide synthesis. The use of orthogonally protected amino acids like Boc-Orn(Fmoc)-OH is central to the evolution of Solid-Phase Peptide Synthesis (SPPS). chemimpex.com The Fmoc/tBu strategy has become a dominant methodology due to its milder reaction conditions compared to the harsher, acid-heavy Boc/Bzl strategy. iris-biotech.denih.gov This is particularly advantageous for synthesizing peptides with acid-sensitive residues. nih.gov

Future innovations are expected to focus on several key areas:

Development of Novel Orthogonal Protecting Groups: While the Boc/Fmoc combination is powerful, research continues into new protecting group pairs that offer even greater selectivity and compatibility with a wider range of reaction conditions. The development of the Fmoc/xDde strategy, for instance, allows for the creation of branched and cyclic peptides. caymanchem.com

Greener Synthesis Protocols: A significant push in chemical synthesis is the move toward more environmentally friendly methods. This includes the development of water-based SPPS protocols. rsc.org Ornithine derivatives that are soluble and stable in aqueous media will be instrumental in advancing these "green" peptide synthesis techniques. rsc.org

Automated and High-Throughput Synthesis: The demand for large peptide libraries for drug screening and other applications is driving innovation in automated synthesis platforms. Orthogonally protected building blocks are essential for the complex, multi-step processes involved in creating these libraries.

Table 1: Comparison of Key Peptide Synthesis Strategies

| Strategy | Nα-Protecting Group | Side-Chain Protection | Cleavage/Deprotection Conditions | Key Advantages |

|---|---|---|---|---|

| Fmoc/tBu | Fmoc (Base-labile) | tBu-based (Acid-labile) | Base (e.g., Piperidine) for Fmoc; Strong Acid (e.g., TFA) for final cleavage. | Milder overall conditions, "orthogonal" protection scheme. iris-biotech.denih.gov |

| Boc/Bzl | Boc (Acid-labile) | Benzyl-based (Strong acid-labile) | Moderate Acid (e.g., TFA) for Boc; Strong Acid (e.g., HF) for final cleavage. | Historically significant, effective for many sequences. |

| Fmoc/Dde | Fmoc (Base-labile) | Dde (Hydrazine-labile) | Base for Fmoc; Hydrazine for side-chain modification on-resin. | Enables synthesis of branched and cyclic peptides. caymanchem.com |

Expanding Therapeutic Applications in Medicinal Chemistry and Drug Discovery

The incorporation of non-proteinogenic amino acids like ornithine into peptide structures is a key strategy in medicinal chemistry to enhance therapeutic properties. Peptides containing ornithine derivatives have shown potential in various fields, including the development of antimicrobial and anticancer agents. smolecule.comchemimpex.com The unique structural features of this compound make it a valuable asset in designing novel peptide-based drugs with improved stability and bioactivity. chemimpex.com

Future research will likely concentrate on:

Enhancing Metabolic Stability: Peptides are often limited as therapeutics by their rapid degradation by proteases. Introducing ornithine and its derivatives can confer resistance to enzymatic breakdown, prolonging the half-life of the drug in the body.

Targeted Drug Delivery: The side chain of ornithine provides a convenient handle for attaching targeting moieties, such as ligands that bind to receptors overexpressed on cancer cells. uni-sofia.bg This allows for the specific delivery of cytotoxic agents to tumors, minimizing side effects.

Development of Peptide-Drug Conjugates: The orthogonal protection of this compound allows for the precise attachment of small molecule drugs to a peptide backbone, creating sophisticated drug delivery systems. chemimpex.com

Table 2: Therapeutic Areas Investigated Using Ornithine-Containing Peptides

| Therapeutic Area | Rationale for Using Ornithine Derivatives | Research Findings |

|---|---|---|

| Oncology | Enhanced stability and site for conjugating targeting ligands or drugs. | Pteroyl-ornithine derivatives have been studied for targeting the folate receptor on cancer cells. uni-sofia.bg |

| Antimicrobial Peptides | Modifying charge and helicity to improve membrane disruption of bacteria. | Replacing lysine (B10760008) with ornithine in some antimicrobial peptides has been shown to maintain or enhance activity. |

| Drug Delivery | Improving cell permeability and creating scaffolds for drug attachment. | Conjugation of ornithine to other molecules has been shown to enhance cell permeability. caymanchem.com |

Advanced Bioconjugation and Biofunctional Material Science Developments

Bioconjugation, the chemical linking of two biomolecules, is a rapidly expanding field with applications in diagnostics, imaging, and materials science. The ability to selectively deprotect the δ-amino group of the ornithine in this compound makes it an ideal tool for site-specific modifications.

Promising future directions include:

Creating Biofunctional Surfaces: Peptides containing orthogonally protected ornithine can be immobilized on surfaces to create materials that can interact with biological systems in specific ways, such as promoting cell adhesion or resisting bacterial biofilm formation.

Developing Novel Drug Delivery Vehicles: Ornithine residues have been used to modify dendrimers, creating more efficient carriers for gene therapy. caymanchem.com Further exploration of ornithine-containing polymers and nanoparticles could lead to next-generation drug delivery systems.

Fluorescent Labeling and Imaging: The free side-chain amine of ornithine is a prime location for attaching fluorescent dyes. This allows for the synthesis of labeled peptides that can be used to track biological processes in real-time.

Computational and Structural Biology Approaches in Peptide Design

The interplay between experimental synthesis and computational modeling is accelerating the design of new peptides with desired functions. byu.edu Computational methods, such as molecular dynamics simulations, can predict how the incorporation of a non-standard amino acid like ornithine will affect a peptide's three-dimensional structure and stability. nih.gov

Future research will increasingly rely on these in-silico tools to:

Predict Peptide Conformation: Accurately modeling how ornithine substitution impacts the secondary structure (e.g., α-helix or β-sheet formation) of a peptide can guide the design of more potent and stable molecules. byu.edu

Simulate Peptide-Receptor Interactions: Computational docking and simulation can be used to predict how an ornithine-containing peptide will bind to its biological target, allowing for the rational design of peptides with higher affinity and specificity. mdpi.comresearchgate.net

Screen Virtual Libraries: Before undertaking laborious and expensive chemical synthesis, vast virtual libraries of peptides containing ornithine and other modified amino acids can be screened computationally to identify the most promising candidates for a particular application.

Table 3: Example of Computational vs. Experimental Findings for Aurein (B1252700) 1.2 Analogs

| Peptide Analog | Modification | Computational Prediction (Structure) | Experimental Finding (CD Spectroscopy) |

|---|---|---|---|

| Aurein 1.2 | Native Peptide | α-helical | α-helical |

| EH [Orn]⁷,⁸ | Lys replaced with Orn at positions 7 & 8 | α-helical (higher energy, less stable) | Random coil in water |

| EH [Dab]⁷,⁸ | Lys replaced with Dab at positions 7 & 8 | α-helical (lower energy, stable) | α-helical |

Data derived from studies on aurein 1.2 analogs where lysine (Lys) was substituted with non-proteinogenic amino acids like ornithine (Orn) and diaminobutyric acid (Dab).

Q & A

Q. What is the role of Boc-Orn(Fmoc)-OH in orthogonal protection strategies during solid-phase peptide synthesis (SPPS)?

this compound employs two orthogonal protecting groups: the tert-butoxycarbonyl (Boc) group on the α-amino group and the fluorenylmethyloxycarbonyl (Fmoc) group on the side-chain amine. This allows sequential deprotection—Boc is acid-labile (removed with trifluoroacetic acid), while Fmoc is base-labile (cleaved with piperidine)—enabling precise control over peptide chain elongation and side-chain modifications. This strategy is critical for synthesizing branched or cyclic peptides .

Q. What analytical methods are recommended to confirm the purity and identity of this compound during synthesis?

High-performance liquid chromatography (HPLC) and liquid chromatography–mass spectrometry (LC-MS) are standard for assessing purity (>98%) and verifying molecular weight (454.52 g/mol). For example, intermediates derived from this compound in peptidomimetic syntheses were characterized using reverse-phase HPLC and ESI-MS, as detailed in Table 5.13 of a peptidomimetic study .

Q. How should this compound be stored to ensure stability?

Store at room temperature in a moisture-free environment. Prolonged exposure to humidity can hydrolyze the Fmoc group, while excessive heat may degrade the Boc group. Resin-bound intermediates should be stored under inert gas (e.g., nitrogen) to prevent oxidation .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency when using this compound in sterically hindered environments?

The Fmoc group on the ornithine side chain may cause steric hindrance during coupling. To mitigate this:

Q. What strategies are effective for cyclizing peptides synthesized using this compound?

After cleaving the linear peptide from the resin (e.g., using 1% TFA in dichloromethane), cyclization is performed in solution:

Q. How does the Fmoc group on this compound influence side-chain reactivity in complex peptide architectures?

The Fmoc group’s bulkiness can slow coupling kinetics, particularly in branched or dendritic peptides. To address this:

- Incorporate pseudoproline dipeptides or backbone amide protectors to reduce steric strain.

- Use microwave-assisted SPPS (30–50°C) to accelerate coupling and deprotection steps.

- Validate side-chain accessibility via Edman degradation or selective Fmoc cleavage .

Q. What are the common pitfalls in synthesizing ornithine-containing peptides with this compound, and how can they be resolved?

- Side reactions : Unintended acylation of the side-chain amine after Fmoc removal. Use in situ neutralization (e.g., 2% DIPEA in DMF) to minimize protonation of the amine.

- Incomplete deprotection : Residual Fmoc groups detected via UV absorbance at 301 nm. Repeat piperidine treatment (20% in DMF, 2 × 10 minutes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.